molecular formula C16H13BrN2O4 B11347291 2-(4-bromophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

2-(4-bromophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Cat. No.: B11347291
M. Wt: 377.19 g/mol
InChI Key: PHLZDYXWVNEAHH-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenoxy group and a benzoxazinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide typically involves multiple steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminophenol and an acyl chloride, under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where 4-bromophenol reacts with an appropriate electrophile, such as an acyl chloride or an ester.

    Coupling Reaction: The final step involves coupling the bromophenoxy derivative with the benzoxazinone core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(4-bromophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the benzoxazinone moiety could interact with active sites or catalytic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance binding affinity to biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C16H13BrN2O4

Molecular Weight

377.19 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

InChI

InChI=1S/C16H13BrN2O4/c17-10-1-4-12(5-2-10)22-8-15(20)18-11-3-6-14-13(7-11)19-16(21)9-23-14/h1-7H,8-9H2,(H,18,20)(H,19,21)

InChI Key

PHLZDYXWVNEAHH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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